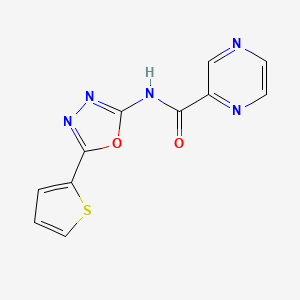

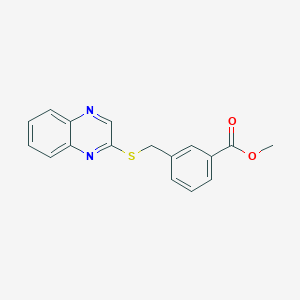

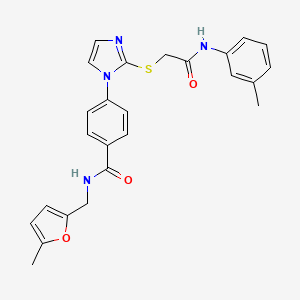

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its various properties . It is a thiophene/pyrazine Schiff base .

Synthesis Analysis

The compound is prepared and characterized using melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance (1 H- and 13 C-NMR) and electronic (UV–Vis) spectroscopies .Molecular Structure Analysis

The spectral data were consistent with tridentate bonding nature and enolimine tautomeric arrangement within the ligand assemblage giving credibility to its formation .Chemical Reactions Analysis

The compound was also studied for adsorption and corrosion properties. The percentage inhibition efficiency (IE, %) increased with rise in concentration though declined with increase in temperature (T). The inhibition proficiency (IP) with T was mixed adsorption, with physisorption dominating the corrosion inhibition process .Physical And Chemical Properties Analysis

The compound has been studied for its adsorption and corrosion properties. The scanning electron microscopy (SEM) data corroborates that the compound hinders ms corrosion through the formation of protective layers on ms surfaces .科学的研究の応用

Antimicrobial and Antitubercular Applications

One notable study discusses the antimycobacterial activity of substituted pyridines and pyrazines, which include oxadiazole derivatives, against Mycobacterium tuberculosis. These compounds, by virtue of their structural makeup, have shown varying degrees of potency against the tuberculosis bacteria, highlighting their potential as therapeutic agents in treating tuberculosis. The study suggests that the oxadiazole ring, when incorporated with pyrazine, can significantly impact the compound's effectiveness against mycobacterial cell walls, indicating a promising avenue for developing new antimycobacterial drugs (Gezginci, Martin, & Franzblau, 1998).

Antidepressant and Anticonvulsant Activities

Another research focus is on the synthesis of novel pyrazole derivatives, including those linked to oxadiazole, for evaluating their antidepressant and anticonvulsant effects. Certain compounds demonstrated significant activity in this regard, suggesting that structural elements such as the oxadiazole ring play a crucial role in modulating the pharmacological properties related to depression and convulsion management (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Anticancer Activity

The synthesis and characterization of specific pyrazole and pyrazolopyrimidine derivatives have been explored for their in vitro cytotoxic activity against cancer cell lines. These studies provide evidence that such compounds, potentially including N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, could be valuable in the development of new anticancer therapies. The focus on structural analysis and biological evaluation underlines the importance of the oxadiazole and pyrazine components in contributing to the cytotoxic effects against cancer cells (Hassan, Hafez, & Osman, 2014).

作用機序

特性

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O2S/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(18-11)8-2-1-5-19-8/h1-6H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUINZZSMVMZCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

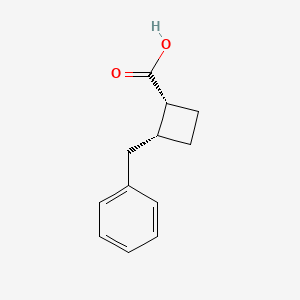

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)

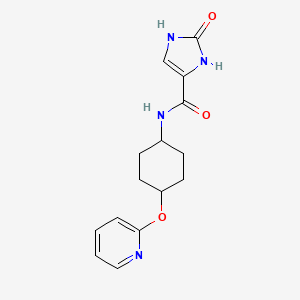

![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2730503.png)

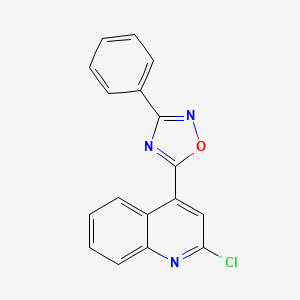

![6-Benzyl-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2730506.png)

![1-[(2R,3R,4S,5R)-4-Benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B2730508.png)